molecular formula C8H15NO2 B6608887 [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol CAS No. 2866307-74-4

[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol

Cat. No.: B6608887
CAS No.: 2866307-74-4
M. Wt: 157.21 g/mol
InChI Key: GUCBOBHRGITAIW-UHFFFAOYSA-N
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Description

[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol: is a bicyclic compound featuring an oxabicycloheptane core with an aminomethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core. Subsequent functionalization steps introduce the aminomethyl and hydroxymethyl groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis for larger batches. This includes scaling up the reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the aminomethyl group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aminomethyl moiety.

Scientific Research Applications

[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol: has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound can be utilized in the development of new materials with desirable properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and ionic interactions, while the hydroxymethyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol: can be compared with other bicyclic compounds such as:

    2-azabicyclo[2.2.1]heptanes: These compounds have a similar bicyclic core but differ in the presence of nitrogen atoms and their functional groups.

    Bicyclo[2.2.1]heptane-1-carboxylates: These compounds feature a carboxylate group instead of the hydroxymethyl group, leading to different chemical properties and applications.

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-5-7-1-3-8(6-10,11-7)4-2-7/h10H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCBOBHRGITAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(O2)CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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